

what is the chemical structure of Zephirol-d7

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Compound of Interest

Compound Name: Zephirol-d7

Cat. No.: B15142805

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An In-depth Technical Guide to Zephirol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Zephirol-d7**, a deuterated analog of Zephirol, also known as Benzalkonium Chloride. **Zephirol-d7** serves as a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based quantification, due to its chemical similarity to the parent compound and its distinct mass.

Chemical Structure and Properties

Zephirol is not a single compound but a mixture of alkylbenzyltrimethylammonium chlorides. The general structure consists of a quaternary ammonium cation with a benzyl group, two methyl groups, and a long alkyl chain of varying length attached to the nitrogen atom, with a chloride anion. The deuterated form, **Zephirol-d7**, specifically refers to the labeling of the benzyl moiety with seven deuterium atoms. This labeling results in a predictable mass shift, making it an ideal internal standard for the quantification of Zephirol.

The chemical structure of **Zephirol-d7**, specifically the N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride analog, is characterized by the replacement of seven hydrogen atoms on the benzyl group with deuterium.^{[1][2]}

General Chemical Structure of **Zephirol-d7**:

Where "R" represents a mixture of even-numbered alkyl chains.

A more specific example is Benzyldimethyldodecylammonium-d7 Chloride.[1]

Quantitative Data

The following table summarizes the key quantitative data for a common variant of **Zephirol-d7**, N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride. For comparison, data for the non-labeled analog is also provided.

Property	Zephirol-d7 (N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride)	Zephirol (N-Dodecyl-N,N-dimethylbenzenemethanaminium Chloride)
Molecular Formula	C ₂₁ H ₃₁ D ₇ CIN[1][2]	C ₂₁ H ₃₈ CIN[3][4]
Molecular Weight	347.03 g/mol [1][2]	339.99 g/mol [3][4]
Unlabeled CAS Number	139-07-1[2]	139-07-1[3][4]
Appearance	Neat[1][5]	White or yellowish-white, amorphous powder or gelatinous pieces.[6]
Purity	>95% (HPLC)[7]	Not specified
Storage Temperature	-20°C[7]	4°C[4]

Experimental Protocols: Use as an Internal Standard in Mass Spectrometry

Deuterated compounds like **Zephirol-d7** are invaluable as internal standards in quantitative mass spectrometry assays.[8][9][10] The fundamental principle is to add a known amount of the deuterated standard to a sample before processing. The standard co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for accurate quantification by correcting for variations in sample extraction, handling, and instrument response.

A Generic Experimental Workflow for using **Zephirol-d7** as an internal standard is as follows:

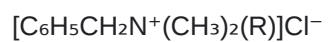
- Preparation of Standard Solutions:
 - Prepare a stock solution of **Zephirol-d7** in a suitable solvent (e.g., methanol) at a known concentration.
 - Prepare a series of calibration standards containing known concentrations of non-labeled Zephirol and a fixed concentration of **Zephirol-d7**.
- Sample Preparation:
 - To the unknown sample, add a precise volume of the **Zephirol-d7** stock solution to achieve a predetermined concentration.
 - Perform the necessary sample extraction and cleanup procedures. The presence of the internal standard throughout this process will account for any analyte loss.
- LC-MS/MS Analysis:
 - Inject the prepared sample and calibration standards into an LC-MS/MS system.
 - Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both Zephirol and **Zephirol-d7**.
- Data Analysis:
 - For each sample and standard, calculate the ratio of the peak area of the analyte (Zephirol) to the peak area of the internal standard (**Zephirol-d7**).
 - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
 - Determine the concentration of Zephirol in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizations

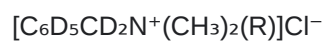
Below are diagrams illustrating the chemical structures and a typical experimental workflow.

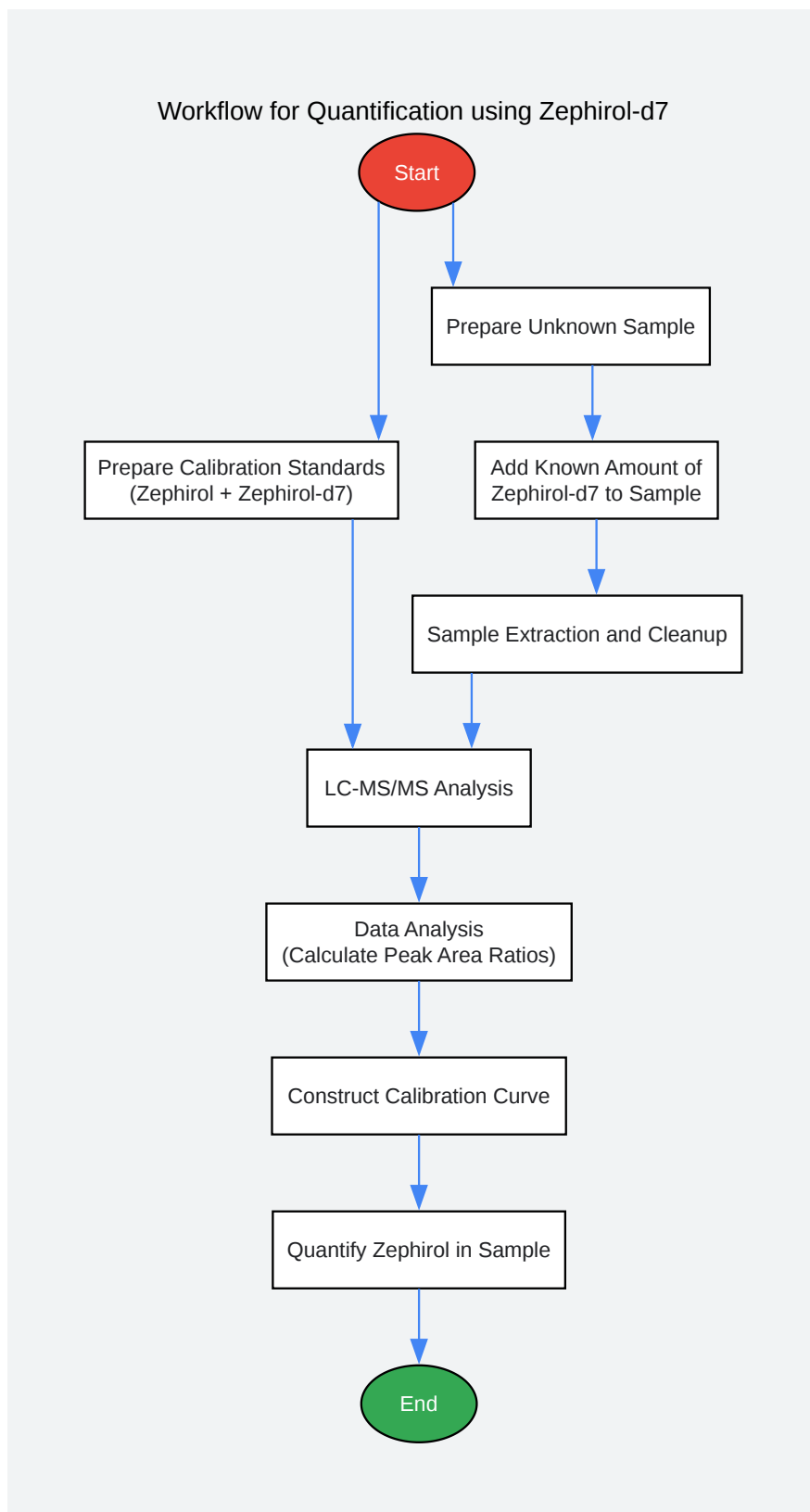
Chemical Structure of Zephirol and Zephirol-d7

Zephirol (Benzalkonium Chloride)

Deuterium
Labeling

Zephirol-d7





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